molecular formula C9H9N3O2 B3015664 6-methoxy-1H-indazole-5-carboxamide CAS No. 1955532-15-6

6-methoxy-1H-indazole-5-carboxamide

Cat. No. B3015664
CAS RN: 1955532-15-6
M. Wt: 191.19
InChI Key: PENYCCLHUDKBOA-UHFFFAOYSA-N
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Description

6-methoxy-1H-indazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the indazole family of compounds, which have been shown to have a wide range of pharmacological properties. In

Scientific Research Applications

Antiproliferative Activity:

6-methoxy-1H-indazole-5-carboxamide and its derivatives have been investigated for their in vitro antiproliferative activities against various tumor cell lines. These studies explore their potential as anticancer agents across different cancer types, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .

Phosphoinositide 3-Kinase δ Inhibition:

Indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) . Targeting PI3Kδ is relevant for treating respiratory diseases, and compounds like this compound may play a role in this context .

Other Medicinal Applications:

Indazole-containing compounds have been studied as antihypertensive agents, and some recently marketed drugs feature the indazole structural motif. Further exploration may reveal additional therapeutic applications.

properties

IUPAC Name

6-methoxy-1H-indazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-8-3-7-5(4-11-12-7)2-6(8)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENYCCLHUDKBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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